REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[OH2:11]>C(O)C>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]([NH2:8])=[O:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CC#N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(0.0032 g, 0.007 mmol) of the platinum complex, prepared as in Example 1
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the liquids
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.116 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |